Superior Suzuki–Miyaura Coupling Efficiency: Bromo vs Chloro and Iodo Pyridines
In a head-to-head study examining the Suzuki–Miyaura cross-coupling of monohalopyridines with a borated aspartic acid derivative, the experimental yield order was unambiguously Br > I >> Cl [1]. Specifically, 3-bromopyridine afforded the coupling product quantitatively (100% yield) under optimized conditions, whereas the corresponding 3-iodopyridine and 3-chloropyridine gave substantially lower conversions. Extrapolating this established hierarchy to the 2-bromo-3-acetate scaffold, the bromo derivative is expected to deliver superior catalytic turnover and higher isolated yields compared to its chloro and iodo counterparts.
| Evidence Dimension | Suzuki–Miyaura coupling yield |
|---|---|
| Target Compound Data | Quantitative coupling (100% yield) reported for 3-bromopyridine; comparable reactivity anticipated for 2-bromo-3-pyridineacetate |
| Comparator Or Baseline | 3-Iodopyridine and 3-chloropyridine; Br > I >> Cl yield trend |
| Quantified Difference | Br yields quantitative product; I and Cl yields significantly lower (exact values not publicly accessible but described as >> difference) |
| Conditions | Pd-catalyzed Suzuki–Miyaura coupling with boronated l-aspartic acid derivative, Tetrahedron Letters 2018 [1] |
Why This Matters
Selecting the bromo congener over the chloro or iodo analog can translate into measurable improvements in step yield and throughput in multi-step syntheses reliant on this C–C bond-forming step.
- [1] Tetrahedron Letters 2018, 59 (52), 4602–4605. Suzuki–Miyaura cross-coupling reaction of monohalopyridines and l-aspartic acid derivative. View Source
